molecular formula C9H14O3 B13584405 rac-methyl (1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate

rac-methyl (1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B13584405
M. Wt: 170.21 g/mol
InChI Key: UWVPQAOXTHCCCX-BHNWBGBOSA-N
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Description

rac-methyl (1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate: is a bicyclic compound with a unique structure that includes a methoxy group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the bicyclic core.

    Esterification: The carboxylate ester can be formed through an esterification reaction, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group or other parts of the molecule are oxidized to form new functional groups.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products:

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products depend on the nucleophile used and may include various substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis: rac-methyl (1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which rac-methyl (1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate exerts its effects depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

  • rac-methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate
  • rac-ethyl (1R,5R)-2-oxobicyclo[3.1.0]hexane-3-carboxylate
  • rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate

Uniqueness: rac-methyl (1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl (1S,4R,5S)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-11-7-3-4-9(5-6(7)9)8(10)12-2/h6-7H,3-5H2,1-2H3/t6-,7-,9+/m1/s1

InChI Key

UWVPQAOXTHCCCX-BHNWBGBOSA-N

Isomeric SMILES

CO[C@@H]1CC[C@]2([C@@H]1C2)C(=O)OC

Canonical SMILES

COC1CCC2(C1C2)C(=O)OC

Origin of Product

United States

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